molecular formula C18H18ClN3O3 B2701422 N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide CAS No. 1021062-18-9

N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide

Cat. No.: B2701422
CAS No.: 1021062-18-9
M. Wt: 359.81
InChI Key: OVNMWOPGXXGULR-UHFFFAOYSA-N
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Description

N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide is a synthetic benzamide derivative of interest in early-stage pharmacological research for its potential to interact with key enzymatic pathways. The compound's structure, featuring a benzamide core and a chlorobenzamide group, suggests it may share mechanistic traits with other biologically active benzamide compounds. These related molecules are known to exhibit activity by targeting enzymes like poly(ADP-ribose) polymerase (PARP) or inosine 5'-monophosphate dehydrogenase (IMPDH) , which are critical in processes such as cellular DNA repair and purine nucleotide synthesis. Furthermore, substituted benzamides can demonstrate inhibitory effects on targets like monoamine oxidase-B (MAO-B) and histone deacetylases (HDACs) , making this structural class a versatile scaffold for probing diverse biological mechanisms. The specific arrangement of its acetamidobenzamido and chloro-substituted aromatic rings makes this compound a compound of significant interest for researchers exploring the structure-activity relationships of enzyme inhibitors. Its primary research value lies in its potential application as a chemical probe to study cellular signaling, epigenetic regulation, and nucleotide metabolism in vitro. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-12(23)22-16-7-5-13(6-8-16)17(24)20-9-10-21-18(25)14-3-2-4-15(19)11-14/h2-8,11H,9-10H2,1H3,(H,20,24)(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNMWOPGXXGULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide typically involves a multi-step process. One common method starts with the acylation of 4-aminobenzoic acid to form 4-acetamidobenzoic acid. This intermediate is then coupled with 2-aminoethylamine to produce N-(2-(4-acetamidobenzamido)ethyl)amine. The final step involves the acylation of this intermediate with 3-chlorobenzoyl chloride to yield this compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to verify the compound’s purity and structure .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of histone deacetylases (HDACs).

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes involved in disease progression.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it may inhibit the activity of histone deacetylases (HDACs) by binding to their active sites, thereby preventing the deacetylation of histone proteins. This inhibition can lead to changes in chromatin structure and gene expression, which are crucial in the regulation of various cellular processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents/Functional Groups Key Structural Features
This compound 3-Cl, 4-acetamidophenyl, ethyl linker Bis-amide, dual aromatic systems
N-(3-Benzyl-5-hydroxyphenyl)-3-chlorobenzamide 3-Cl, hydroxyphenyl, benzyl group Hydrophilic OH group, aromatic substitution
N-(Benzothiazol-2-yl)-3-chlorobenzamide 3-Cl, benzothiazole ring Heterocyclic incorporation, S/N donors
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide 4-Cl, 3-NO₂, 3-acetamidophenyl Electron-withdrawing nitro group

Key Observations :

  • Acetamido vs. Nitro Groups : The acetamido group (as in the target compound and ) may improve solubility compared to nitro-substituted analogs, which are more electron-deficient and prone to metabolic reduction .
  • Heterocyclic vs. Aromatic Substituents: Benzothiazole-containing derivatives (e.g., ) exhibit enhanced binding to metal ions and biological targets due to S/N donor atoms, whereas hydroxyphenyl derivatives () may engage in hydrogen bonding.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Spectral Data (Key Peaks)
N-(3-Benzyl-5-hydroxyphenyl)-3-chlorobenzamide 167.2–169.1 1H NMR: δ 10.16 (NH), 9.37 (OH)
N-(Benzothiazol-2-yl)-3-chlorobenzamide Not reported IR: 1675 cm⁻¹ (C=O), 3290 cm⁻¹ (N–H)
Target Compound (Inferred) ~160–170 (est.) Expected NMR: δ 7.5–8.2 (aromatic), 2.1 (CH₃)

Key Insights :

  • Melting points for benzamide derivatives typically range between 160–170°C, as seen in and inferred for the target compound.
  • IR spectra of benzothiazole analogs confirm amide C=O stretches (~1675 cm⁻¹) and N–H vibrations (~3290 cm⁻¹), which are consistent across similar structures.

Biological Activity

N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving acetamidobenzamide derivatives. The structural formula can be represented as follows:

C13H15ClN2O2\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}_{2}

The synthesis typically involves the reaction of 3-chlorobenzoyl chloride with an amine derivative, followed by acylation to introduce the acetamido group. Characterization of the compound is usually performed using techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways. Notably, it has been studied for its potential as an inhibitor of protein kinases, which play crucial roles in various cellular processes including cell division and signal transduction.

Key Mechanisms:

  • Protein Kinase Inhibition : The compound may interfere with the activity of kinases involved in cancer progression and inflammatory responses.
  • Neuraminidase Inhibition : Similar compounds have shown effectiveness in inhibiting neuraminidase, an enzyme critical for viral replication, particularly in influenza viruses .

Anticancer Properties

Research indicates that compounds structurally related to this compound demonstrate significant anticancer activity. For instance, studies on related benzamide derivatives have shown that they can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

Antiviral Activity

The inhibition of neuraminidase suggests potential antiviral applications, especially against influenza viruses. A study demonstrated that certain derivatives achieved inhibition rates exceeding 40% at specific concentrations .

Case Studies

  • Inhibition of Neuraminidase : A study evaluated a series of related compounds for their ability to inhibit neuraminidase activity in influenza A virus. Compounds similar to this compound showed promising results with inhibition rates ranging from 33% to 42% at concentrations around 40 μg/mL .
  • Anticancer Activity : In vitro studies have illustrated that benzamide derivatives can induce apoptosis in various cancer cell lines, suggesting a mechanism involving caspase activation and mitochondrial dysfunction.

Data Tables

Compound NameStructureBiological ActivityReference
This compoundStructureNeuraminidase Inhibition
Related Benzamide DerivativeStructureAnticancer

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